molecular formula C6H6ClNO B151792 (5-Chloro-3-pyridinyl)methanol CAS No. 22620-34-4

(5-Chloro-3-pyridinyl)methanol

Cat. No. B151792
CAS RN: 22620-34-4
M. Wt: 143.57 g/mol
InChI Key: ALUCWNPKIRQBEF-UHFFFAOYSA-N
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Patent
US07452909B2

Procedure details

The title compound was prepared in accordance with the general method of example E from 5-(hydroxymethyl)-3-chloropyridine and thionylchloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
O[CH2:2][C:3]1[CH:4]=[C:5]([Cl:9])[CH:6]=[N:7][CH:8]=1.S(Cl)([Cl:12])=O>>[ClH:9].[Cl:9][C:5]1[CH:6]=[N:7][CH:8]=[C:3]([CH2:2][Cl:12])[CH:4]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC=1C=C(C=NC1)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC=1C=NC=C(C1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.